2-(4-Methoxyphenyl)-3-methylmorpholine
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Overview
Description
2-(4-Methoxyphenyl)-3-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 4-methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-methylmorpholine typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: Shares the 4-methoxyphenyl group but differs in the presence of an ethylamine moiety instead of the morpholine ring.
4-Methoxyphenylacetic acid: Contains the 4-methoxyphenyl group attached to an acetic acid moiety.
4-Methoxyamphetamine: Features the 4-methoxyphenyl group attached to an amphetamine backbone.
Uniqueness
2-(4-Methoxyphenyl)-3-methylmorpholine is unique due to its morpholine ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15-8-7-13-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRUEGUXZCYUBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655910 |
Source
|
Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100369-95-7 |
Source
|
Record name | 2-(4-Methoxyphenyl)-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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